molecular formula C11H9NO2 B2968253 4-(Pyridin-3-yloxy)phenol CAS No. 85633-52-9

4-(Pyridin-3-yloxy)phenol

Cat. No. B2968253
CAS RN: 85633-52-9
M. Wt: 187.198
InChI Key: AWPCZCUJZRRDNK-UHFFFAOYSA-N
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Patent
US07402684B2

Procedure details

The product from step 1 (130 mg, 0.469 mmol) was added to a vial containing THF (1 ml), EtOH (2.5 ml), 10% Pd/C (110 mg, 0.0469 mmol), charged with H2 and left to stir under H2 atmosphere overnight. The Pd/C was removed by filtering the reaction mixture through celite. The resulting solution was concentrated to give the title compound (97 mg, 100%).
Name
product
Quantity
130 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
110 mg
Type
catalyst
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:21]=[CH:20][C:12]([O:13][C:14]2[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=2)=[CH:11][CH:10]=1)C1C=CC=CC=1.C1COCC1>[Pd].CCO>[N:16]1[CH:17]=[CH:18][CH:19]=[C:14]([O:13][C:12]2[CH:20]=[CH:21][C:9]([OH:8])=[CH:10][CH:11]=2)[CH:15]=1

Inputs

Step One
Name
product
Quantity
130 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OC=2C=NC=CC2)C=C1
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
110 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
2.5 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
to stir under H2 atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
charged with H2
WAIT
Type
WAIT
Details
left
CUSTOM
Type
CUSTOM
Details
The Pd/C was removed
FILTRATION
Type
FILTRATION
Details
by filtering the reaction mixture through celite
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1=CC(=CC=C1)OC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 97 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 110.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.